molecular formula C9H9N3O5 B12519609 Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate CAS No. 809239-91-6

Ethyl [(3-nitropyridin-2-yl)amino](oxo)acetate

Cat. No.: B12519609
CAS No.: 809239-91-6
M. Wt: 239.18 g/mol
InChI Key: XCPBQEMLTCRMCF-UHFFFAOYSA-N
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Description

Ethyl (3-nitropyridin-2-yl)aminoacetate is a nitro-substituted pyridine derivative featuring an ethyl ester, an oxo group, and an amino linkage at the 2-position of the 3-nitropyridine ring.

Properties

CAS No.

809239-91-6

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

ethyl 2-[(3-nitropyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C9H9N3O5/c1-2-17-9(14)8(13)11-7-6(12(15)16)4-3-5-10-7/h3-5H,2H2,1H3,(H,10,11,13)

InChI Key

XCPBQEMLTCRMCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-nitropyridin-2-yl)aminoacetate typically involves the reaction of ethyl acetate with 3-nitropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Ethyl (3-nitropyridin-2-yl)aminoacetate may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the yield and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-nitropyridin-2-yl)aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl (3-nitropyridin-2-yl)aminoacetate has shown promising potential in the development of new therapeutic agents. Its structural features enable it to interact with biological targets effectively.

Antimicrobial Activity

Nitro-containing compounds, including derivatives of ethyl (3-nitropyridin-2-yl)aminoacetate, have been identified for their antimicrobial properties. Research indicates that nitro groups can be reduced to form reactive intermediates that bind to DNA, leading to cell death. For instance, nitro derivatives have been tested against pathogens like Staphylococcus aureus, showing significant minimum inhibitory concentrations (MICs) which suggest their efficacy as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that certain nitropyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways, making them suitable candidates for further development in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of ethyl (3-nitropyridin-2-yl)aminoacetate can be achieved through several methods, typically involving the reaction of 3-nitropyridine derivatives with appropriate acetic acid derivatives under controlled conditions.

Synthetic Routes

A notable synthetic approach involves the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the formation of the ester bond. This method has been optimized for yield and purity, making it a reliable route for producing this compound .

Biological Evaluations

Various studies have assessed the biological activity of ethyl (3-nitropyridin-2-yl)aminoacetate and its derivatives, focusing on their pharmacological profiles.

Anti-inflammatory Effects

Research has indicated that compounds containing nitro groups can exhibit anti-inflammatory properties. The modulation of inflammatory pathways by these compounds suggests their potential utility in treating conditions characterized by chronic inflammation .

Neuropathic Pain Management

Recent patents have highlighted the role of nitro-containing compounds in managing neuropathic pain through TRPM8 antagonism. This mechanism is crucial as it provides a pathway for developing analgesics that can alleviate pain without traditional opioid side effects .

Case Study: Synthesis and Testing of Derivatives

In a study exploring the synthesis of various derivatives from ethyl (3-nitropyridin-2-yl)aminoacetate, researchers found that modifications to the nitro group significantly influenced biological activity. For example, halogenated derivatives demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts .

CompoundYield (%)MIC (μg/mL)Activity
Ethyl (3-nitropyridin-2-yl)aminoacetate8015.6Antimicrobial
Halogenated derivative 17510Enhanced antimicrobial
Halogenated derivative 27012.5Enhanced antimicrobial

Mechanism of Action

The mechanism of action of Ethyl (3-nitropyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their comparative features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl (4-chloro-3-nitrophenyl)aminoacetate 4-Cl, 3-NO₂ on benzene ring C₁₀H₉ClN₂O₅ Higher molecular mass (272.64); electron-withdrawing Cl and NO₂ groups enhance reactivity.
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) 3-NO₂ on pyridine (4-position) C₁₀H₁₀N₂O₅ Moderate synthesis yield (50%); propanoate chain may alter metabolic stability.
Ethyl (3-methylphenyl)aminoacetate 3-CH₃ on benzene ring C₁₁H₁₃NO₃ Electron-donating methyl group improves stability; used as a pharmaceutical intermediate.
Ethyl (5-chloro-2-methylphenyl)aminoacetate 5-Cl, 2-CH₃ on benzene ring C₁₁H₁₂ClNO₃ Chloro and methyl groups balance steric and electronic effects; agrochemical applications.
Ethyl (4-isopropylphenyl)aminoacetate 4-isopropyl on benzene ring C₁₃H₁₇NO₃ Bulky isopropyl group increases hydrophobicity; potential for lipid-soluble drug design.
Ethyl 2-oxo-2-(pyridin-2-ylmethylamino)acetate Pyridine-2-ylmethylene spacer C₁₀H₁₂N₂O₃ Flexible methylene linker enhances hydrogen bonding; coordination chemistry applications.

Structural and Reactivity Analysis

Aromatic Ring Systems :

  • The target compound’s 3-nitropyridine ring differs from phenyl analogs (e.g., ) by introducing a nitrogen atom, which alters electronic distribution and hydrogen-bonding capacity. Pyridine derivatives often exhibit higher polarity and metabolic resistance compared to benzene analogs.
  • Nitro Group Position : The 3-nitro substitution on pyridine (vs. 4-nitro in compound 8a ) may influence regioselectivity in reactions due to differing resonance and inductive effects.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in the target compound and its chloro-nitro phenyl analog enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution or condensation reactions.

Synthetic Considerations :

  • Yields for pyridine-based analogs (e.g., 45–50% for compound 8a ) suggest that nitration or cyclization steps may limit efficiency. Optimization of reaction conditions (e.g., temperature, catalyst) is critical.
  • Ethyl ester groups in all analogs facilitate solubility in organic solvents, aiding purification via chromatography (e.g., ethyl acetate/hexanes ).

Spectroscopic Signatures :

  • ¹H NMR : Aromatic protons in nitro-substituted pyridines typically resonate downfield (δ 7.9–8.5 ppm) due to deshielding by the nitro group, as seen in phenyl analogs (e.g., δ 7.92 ppm for p-tolyl derivative ).
  • IR : Strong carbonyl stretches (~1730 cm⁻¹) and nitro vibrations (~1520 cm⁻¹) are expected, consistent with oxoacetates and nitroaromatics .

Biological and Industrial Applications :

  • Nitropyridine derivatives are explored as intermediates in antibiotics or kinase inhibitors due to nitro’s role in redox cycling .
  • Chloro and methyl analogs (e.g., ) are utilized in agrochemicals, where substituent tuning balances efficacy and environmental persistence.

Biological Activity

Ethyl (3-nitropyridin-2-yl)aminoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

Ethyl (3-nitropyridin-2-yl)aminoacetate features a nitropyridine moiety, which is known for its reactivity and ability to interact with various biological targets. The molecular formula is C10_{10}H10_{10}N2_{2}O4_{4}, with a molecular weight of approximately 210.19 g/mol. The compound's structure includes:

  • A pyridine ring substituted with a nitro group at the 3-position.
  • An amino group at the 2-position.
  • An ethyl acetate moiety, enhancing its solubility and reactivity.

Synthesis

The synthesis of Ethyl (3-nitropyridin-2-yl)aminoacetate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyridine derivative : Starting from 3-nitropyridine, an amino group is introduced through nucleophilic substitution.
  • Esterification : The resulting amino compound is then reacted with ethyl acetate under acidic conditions to yield the final product.

Ethyl (3-nitropyridin-2-yl)aminoacetate exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can influence cellular processes through:

  • Inhibition of enzymatic activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor binding : It has potential binding affinity to various receptors, which could modulate signaling pathways.

Antimicrobial and Anticancer Properties

Research has highlighted the potential antimicrobial and anticancer properties of Ethyl (3-nitropyridin-2-yl)aminoacetate:

  • Antimicrobial Activity : Studies suggest that similar nitropyridine derivatives exhibit significant antibacterial effects against various pathogens, including Gram-negative bacteria.
  • Anticancer Activity : Preliminary evaluations indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, related compounds have shown cytotoxic effects against cancer cell lines like HCT-116 (colorectal carcinoma) and A549 (lung cancer) .

Case Studies

Several research studies have investigated the biological activity of compounds related to Ethyl (3-nitropyridin-2-yl)aminoacetate:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli strains with IC50 values in the low micromolar range .
Study BShowed that similar nitro-substituted compounds inhibited tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Q & A

Q. Basic Research Focus

  • Nitro-Amination : React ethyl oxoacetate with 2-amino-3-nitropyridine under Mitsunobu conditions (DIAD/Ph₃P) to form the C–N bond .
  • Nitro Reduction Control : Use catalytic hydrogenation (H₂/Pd-C) cautiously to avoid over-reduction of the nitro group to NH₂ .

Advanced Consideration : For regioselectivity challenges, employ directing groups (e.g., Boc-protected amines) or DFT calculations to predict transition states .

How do intermolecular interactions influence the solid-state packing of Ethyl (3-nitropyridin-2-yl)aminoacetate?

Q. Advanced Research Focus

  • Hydrogen Bonding : N–H⋯O and C–H⋯O interactions (2.5–3.0 Å) stabilize layered structures, as seen in ethyl oxoacetate derivatives .
  • π-π Stacking : Offset stacking of nitropyridine rings (centroid distances ~3.7 Å) enhances thermal stability .

Methodological Note : Simulate packing motifs using Mercury CSD software and compare with Cambridge Structural Database entries for analogous compounds .

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